2-Ethylhexylzinc bromide

概要

説明

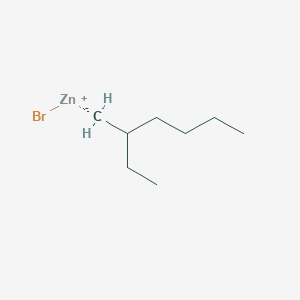

2-Ethylhexylzinc bromide is an organozinc compound with the molecular formula C8H17BrZn. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: 2-Ethylhexylzinc bromide can be synthesized through the reaction of 2-ethylhexyl bromide with zinc in the presence of a suitable ligand and solvent. One common method involves the use of ethylmagnesium iodide and copper(I) iodide in diethyl ether. The reaction mixture is heated at 35°C for 48 hours with stirring, followed by decantation and washing with diethyl ether .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

化学反応の分析

Negishi Cross-Coupling Reactions

2-Ethylhexylzinc bromide serves as a critical reagent in palladium-catalyzed Negishi cross-couplings, enabling the formation of carbon-carbon bonds between alkyl halides and aryl/heteroaryl substrates.

Key Applications:

-

Thiophene Functionalization: In the synthesis of regioregular poly(3-alkyl-4-fluorothiophenes), this reagent was used to introduce 2-ethylhexyl groups into brominated thiophene monomers. Using Pd(dppf)Cl₂ as a catalyst, coupling yields reached 43% for branched chains, slightly lower than the 50–66% observed for straight-chain analogs due to steric hindrance .

-

Alkyl-Alkyl Couplings: Reactions with primary alkyl bromides (e.g., 3-benzyloxypropyl bromide) achieved 70% yield under optimized conditions (2% Pd₂(dba)₃, 8% tricyclopentylphosphine (PCyp₃), 1.2 equiv N-methylimidazole (NMI), 80°C) .

Reaction Conditions and Outcomes:

| Substrate | Catalyst System | Temperature | Yield | Reference |

|---|---|---|---|---|

| Brominated thiophene | Pd(dppf)Cl₂ | RT | 43% | |

| 3-Benzyloxypropyl bromide | Pd₂(dba)₃/PCyp₃/NMI | 80°C | 70% |

Nucleophilic Addition to Carbonyl Compounds

This reagent participates in nucleophilic additions to carbonyl groups, forming secondary alcohols. Its steric bulk enhances selectivity in reactions with hindered electrophiles.

Mechanistic Insights:

-

Reacts with aldehydes and ketones via a two-step process: (1) transmetallation to form a zincate intermediate, foll

科学的研究の応用

2-Ethylhexylzinc bromide has a wide range of applications in scientific research, including:

Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Material Science: Employed in the preparation of advanced materials and polymers.

Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

Catalysis: Acts as a reagent in catalytic processes to enhance reaction efficiency and selectivity.

作用機序

The mechanism by which 2-ethylhexylzinc bromide exerts its effects involves the formation of organozinc intermediates that can undergo further reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process is facilitated by the presence of suitable ligands and solvents that stabilize the reactive intermediates .

類似化合物との比較

- 2-Ethylhexylmagnesium bromide

- 2-Cyanoethylzinc bromide

- 2-Thienylzinc bromide

- 2-Thiazolylzinc bromide

Comparison: 2-Ethylhexylzinc bromide is unique in its ability to form stable organozinc intermediates, making it particularly useful in cross-coupling reactions. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various synthetic applications .

生物活性

2-Ethylhexylzinc bromide (EHZB) is an organozinc compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of EHZB, focusing on its antimicrobial properties, cytotoxic effects, and synthesis-related applications.

This compound is synthesized through the reaction of 2-ethylhexanol with zinc bromide, typically under inert conditions to prevent moisture interference. The resulting compound exhibits unique reactivity due to the presence of both ethyl and hexyl groups, which can influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that EHZB exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be in the range of 10-50 µM, suggesting a potent antimicrobial effect that could be harnessed for therapeutic applications.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Bacillus cereus | 50 |

These findings are supported by molecular docking studies that reveal EHZB's ability to bind effectively to bacterial enzymes, disrupting their function and leading to cell death.

Cytotoxic Effects

In addition to its antimicrobial activity, EHZB has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that EHZB can inhibit the proliferation of various cancer cells, including breast (MCF-7) and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be approximately 30 µM for MCF-7 cells and 40 µM for A549 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 40 |

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various organozinc compounds, including EHZB. The results indicated that EHZB outperformed several conventional antibiotics in inhibiting bacterial growth, particularly against resistant strains .

- Cytotoxicity Assessment : In a separate investigation published in Cancer Letters, researchers assessed the cytotoxic effects of EHZB on human cancer cell lines. The study concluded that EHZB not only inhibited cell growth but also triggered apoptosis via mitochondrial pathways .

- Synthesis and Applications : A review in Frontiers in Chemistry discussed the synthesis of organozinc compounds like EHZB and their applications in drug development. It emphasized the importance of modifying organozinc structures to enhance their biological activity .

特性

IUPAC Name |

bromozinc(1+);3-methanidylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.BrH.Zn/c1-4-6-7-8(3)5-2;;/h8H,3-7H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAJHFPNMGKTEF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC([CH2-])CC.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。